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Compound of Interest

Compound Name: Fmoc-alpha-methyl-L-Asp

Cat. No.: B15094742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-α-

methyl-L-aspartic acid (Fmoc-α-Me-L-Asp-OH), a valuable building block in peptide synthesis.

The introduction of a methyl group at the alpha-carbon can enhance the conformational rigidity

of peptides and increase their resistance to enzymatic degradation, making this derivative

particularly interesting for the development of novel peptide-based therapeutics.

Overview of the Synthetic Strategy
The synthesis of Fmoc-α-Me-L-Asp-OH involves two key stages: the preparation of the

precursor α-methyl-L-aspartic acid and its subsequent protection with the

fluorenylmethoxycarbonyl (Fmoc) group. While a specific, detailed protocol for this exact

molecule is not readily available in published literature, a robust synthetic route can be devised

based on established methods for the synthesis of α-methyl amino acids and standard Fmoc-

protection procedures.

A plausible and efficient approach for the synthesis of the α-methyl-L-aspartic acid precursor

involves the Strecker synthesis or the amination of a suitable α-keto acid. Following the

synthesis of the precursor, the amino group is protected using Fmoc chloride (Fmoc-Cl) or N-

(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Purification of the final product is critical to ensure its suitability for solid-phase peptide

synthesis (SPPS). This is typically achieved through a combination of techniques, including
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column chromatography and crystallization.

Experimental Protocols
Synthesis of α-methyl-L-aspartic acid (Precursor)
A common method for the synthesis of α-methyl amino acids is the Strecker synthesis. This

involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by

hydrolysis of the resulting aminonitrile. For α-methyl-L-aspartic acid, the starting material would

be oxaloacetic acid.

Materials:

Oxaloacetic acid

Ammonia (aqueous solution)

Potassium cyanide (KCN)

Hydrochloric acid (HCl)

Diethyl ether

Ethanol

Procedure:

Aminonitrile Formation: Dissolve oxaloacetic acid in an aqueous solution of ammonia. Cool

the solution in an ice bath and slowly add a solution of potassium cyanide. Stir the reaction

mixture at room temperature for several hours.

Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for

several hours to hydrolyze the nitrile group to a carboxylic acid.

Isolation and Purification: After hydrolysis, concentrate the reaction mixture under reduced

pressure. The crude α-methyl-L-aspartic acid can be precipitated by adjusting the pH to its

isoelectric point. Further purification can be achieved by recrystallization from a

water/ethanol mixture.
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Synthesis of Fmoc-α-methyl-L-aspartic acid
This procedure describes the N-terminal protection of the synthesized α-methyl-L-aspartic acid

with Fmoc-Cl.[1]

Materials:

α-methyl-L-aspartic acid

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

Dioxane or Acetone

Water

Ethyl acetate

Hexane

Hydrochloric acid (1 M)

Brine

Procedure:

Dissolution: Dissolve α-methyl-L-aspartic acid in a 10% aqueous solution of sodium

carbonate or sodium bicarbonate in a reaction vessel.

Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl in dioxane or acetone

dropwise at 0-5 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours

until the reaction is complete (monitored by TLC).

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove

unreacted Fmoc-Cl and byproducts.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

Extraction: Extract the product into ethyl acetate.

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous

sodium sulfate.

Concentration: Remove the solvent under reduced pressure to yield the crude Fmoc-α-

methyl-L-aspartic acid.

Purification of Fmoc-α-methyl-L-aspartic acid
Purification of the crude product is essential to remove impurities that could interfere with

subsequent peptide synthesis reactions. A combination of column chromatography and

crystallization is recommended.

Column Chromatography
Stationary Phase: Silica gel (60 Å, 230-400 mesh).

Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing a small

percentage (0.1-0.5%) of acetic acid is a common choice for purifying Fmoc-amino acids.

The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

Procedure:

Dissolve the crude product in a minimal amount of the mobile phase.

Load the solution onto the pre-equilibrated silica gel column.

Elute the column with the determined solvent gradient.

Collect fractions and monitor by TLC.

Combine the pure fractions and evaporate the solvent.

Crystallization
Crystallization is an effective final purification step to obtain a high-purity product.
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Solvent Systems: Common solvent systems for the crystallization of Fmoc-amino acids

include ethyl acetate/hexane, dichloromethane/hexane, or acetone/water. The choice of

solvent will depend on the polarity of the specific compound.

Procedure:

Dissolve the purified product from chromatography in a minimal amount of a hot, polar

solvent (e.g., ethyl acetate).

Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature, and then further cool in a

refrigerator or freezer to promote crystal formation.

Collect the crystals by filtration, wash with a cold, non-polar solvent, and dry under

vacuum. A general procedure for the purification of Fmoc-amino acids involves dissolving

the compound in a solvent like toluene, heating, and then cooling to induce crystallization.

[2]

Data Presentation
The following tables summarize the key quantitative data for Fmoc-α-methyl-L-aspartic acid

and its protected derivatives. Note that some of this data is for the commercially available side-

chain protected version and should be considered as a close reference.

Table 1: Physicochemical Properties

Property Value Reference

IUPAC Name

(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-2-

methylbutanedioic acid

[3]

Molecular Formula C₂₀H₁₉NO₆ [3]

Molecular Weight 369.37 g/mol [3]

CAS Number 1217830-18-6 [3]
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Table 2: Analytical Data for the Related Compound Fmoc-α-Me-L-Asp(OtBu)-OH

Property Value Reference

Molecular Formula C₂₄H₂₇NO₆ [4]

Molecular Weight 425.47 g/mol [4]

CAS Number 1072845-47-6 [4]

Appearance White to off-white powder N/A

Purity (HPLC) ≥97% [5]

Melting Point 135-140 °C [5]

Optical Rotation [α]²²/D -39.0°, c = 0.5% in DMF [5]

Visualizations
The following diagrams illustrate the key workflows described in this guide.
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Caption: Overall synthesis workflow for Fmoc-α-Me-L-Asp-OH.
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Caption: Detailed purification workflow for Fmoc-α-Me-L-Asp-OH.
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Conclusion
This technical guide outlines a comprehensive strategy for the synthesis and purification of

Fmoc-α-methyl-L-aspartic acid. While a specific, validated protocol for this exact molecule is

not widely published, the methodologies presented are based on well-established and reliable

procedures in peptide chemistry. Researchers and drug development professionals can use

this guide as a foundation for the in-house production of this valuable, non-canonical amino

acid derivative, enabling the exploration of novel peptide structures with enhanced properties. It

is recommended that each step be carefully optimized and monitored using appropriate

analytical techniques to ensure the desired purity and yield of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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